molecular formula C23H20F3N5O2S2 B601069 Dabrafenib CAS No. 1195765-45-7

Dabrafenib

Cat. No. B601069
M. Wt: 519.56
InChI Key:
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Description

Dabrafenib, sold under the brand name Tafinlar among others, is an anti-cancer medication used for the treatment of cancers associated with a mutated version of the gene BRAF . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . The most common side effects include papilloma (warts), headache, nausea, vomiting, hyperkeratosis (thickening and toughening of the skin), hair loss, rash, joint pain, fever, and tiredness .


Synthesis Analysis

The metabolism of dabrafenib is primarily mediated by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .


Molecular Structure Analysis

Dabrafenib has a molecular formula of C23H20F3N5O2S2 and an average mass of 519.562 Da . Its structure includes a thiazolyl ring and a benzenesulfonamide group .


Chemical Reactions Analysis

The main elimination route of dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .


Physical And Chemical Properties Analysis

Dabrafenib has a density of 1.4±0.1 g/cm3, a boiling point of 653.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 96.3±3.0 kJ/mol and a flash point of 349.2±34.3 °C .

Scientific Research Applications

  • Treatment of BRAF-Mutated Metastatic Melanoma : Dabrafenib has shown significant efficacy in treating patients with BRAF(V600)-mutated metastatic melanoma, improving progression-free survival compared to dacarbazine, with a manageable safety profile (Hauschild et al., 2012).

  • Genetic Markers in Metastatic Melanoma : Research has indicated potential genetic markers associated with response and progression-free survival in metastatic melanoma patients treated with dabrafenib. This includes the analysis of PTEN loss/mutation and copy number changes in CDKN2A and CCND1 (Nathanson et al., 2013).

  • Clinical Activity in BRAF Mutation-Positive Melanoma : Dabrafenib has demonstrated clinical activity in patients with BRAF(V600E/K) mutation-positive metastatic melanoma. This includes overall response rates and progression-free survival, with the most common adverse events being skin-related effects and fever (Ascierto et al., 2013).

  • Anti-Inflammatory Effects : Studies have explored the potential of dabrafenib for modulating vascular inflammatory responses. This includes suppressing PolyP-mediated vascular barrier permeability and inflammatory biomarker upregulation (Lee, Ku, & Bae, 2016).

  • Global Approval for Treatment of Melanoma : Dabrafenib has been globally approved for the treatment of unresectable or metastatic melanoma in patients with the BRAF V600E mutation. It is also in phase II development for other cancers like colorectal and non-small cell lung cancers (Ballantyne & Garnock-Jones, 2013).

  • Oral Bioavailability in Patients with BRAF Mutation-Positive Tumors : Studies have investigated the effects of particle size, food, and capsule composition on the oral bioavailability of dabrafenib in patients with BRAF mutation-positive tumors (Ouellet et al., 2013).

  • Treatment of Solid Tumours with Brain Metastases : Dabrafenib has been studied for its safety and tolerability in patients with solid tumors, particularly melanoma with untreated, asymptomatic brain metastases (Falchook et al., 2012).

  • Drug-Drug Interaction Profile : Investigations have been conducted to understand the metabolic drug-drug interaction profile of dabrafenib, particularly its effect on cytochrome P450 enzymes (Lawrence et al., 2014).

  • Pharmacokinetics and Pharmacodynamics : Comprehensive studies on the pharmacokinetics and pharmacodynamics of dabrafenib have been conducted, providing insights into its dosage, administration, and metabolic pathways (Puszkiel et al., 2018).

  • Population Pharmacokinetics : Research on the population pharmacokinetics of dabrafenib has revealed insights into its effect over time, relevant covariates, and its relationship with metabolites (Ouellet et al., 2014).

Safety And Hazards

Dabrafenib should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . It is recommended to use personal protective equipment and ensure adequate ventilation when handling dabrafenib .

Future Directions

The relationship between clinical outcomes and plasma exposure to dabrafenib and hydroxy-dabrafenib should be investigated more deeply . This could potentially lead to more effective dosing strategies and improved patient outcomes.

properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMGDJOXZAERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152499
Record name Dabrafenib
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Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

very slightly soluble at pH 1
Record name Dabrafenib
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Mechanism of Action

Dabrafenib is a competitive and selective BRAF inhibitor by binding to its ATP pocket.. Although dabrafenib can inhibit wild-type BRAF, it has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D. BRAF is a serine/threonine protein kinase and is involved in activating the RAS/RAF/MEK/ERK or MAPK pathway, a pathway that is implicated in cell cycle progression, cell proliferation, and arresting apoptosis.Therefore, constitutive active mutation of BRAF such as BRAF V600E is frequently observed in many types of cancer, including melanoma, lung cancer, and colon cancer.
Record name Dabrafenib
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Product Name

Dabrafenib

CAS RN

1195765-45-7
Record name Dabrafenib
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Record name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
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Synthesis routes and methods I

Procedure details

Following a procedure analogous to the procedure described in Example 51, Step B using N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (196 mg, 0.364 mmol) and ammonia in methanol 7M (8 ml, 56.0 mmol) and heating to 90° C. for 24 h, the title compound, N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide was obtained (94 mg, 47% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.83 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55-7.70 (m, 1H), 7.35-7.43 (m, 1H), 7.31 (t, J=6.3 Hz, 1H), 7.14-7.27 (m, 3H), 6.70 (s, 2H), 5.79 (d, J=5.13 Hz, 1H), 1.35 (s, 9H). MS (ESI): 519.9 [M+H]+.

Synthesis routes and methods II

Procedure details

In 1 gal pressure reactor, a mixture of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (120 g) prepared in accordance with Step C, above, and ammonium hydroxide (28-30%, 2.4 L, 20 vol) was heated in the sealed pressure reactor to 98-103° C. and stirred at this temperature for 2 hours. The reaction was cooled slowly to room temperature (20° C.) and stirred overnight. The solids were filtered and washed with minimum amount of the mother liquor and dried under vacuum. The solids were added to a mixture of EtOAc (15 vol)/water (2 vol) and heated to complete dissolution at 60-70° C. and the aqueous layer was removed and discarded. The EtOAC layer was charged with water (1 vol) and neutralized with aq. HCl to ˜pH 5.4-5.5. and added water (1 vol). The aqueous layer was removed and discarded at 60-70° C. The organic layer was washed with water (1 vol) at 60-70° C. and the aqueous layer was removed and discarded. The organic layer was filtered at 60° C. and concentrated to 3 volumes. EtOAc (6 vol) was charged into the mixture and heated and stirred at 72° C. for 10 min, then cooled to 20° C. and stirred overnight. EtOAc was removed via vacuum distillation to concentrate the reaction mixture to ˜3 volumes. The reaction mixture was maintained at ˜65-70° C. for ˜30 mins. Product crystals having the same crystal form as those prepared in Example 58b (and preparable by the procedure of Example 58b), above, in heptanes slurry were charged. Heptane (9 vol) was slowly added at 65-70° C. The slurry was stirred at 65-70° C. for 2-3 hours and then cooled slowly to 0-5° C. The product was filtered, washed with EtOAc/heptane (3/1 v/v, 4 vol) and dried at 45° C. under vacuum to obtain N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (102.3 g, 88%).

Synthesis routes and methods III

Procedure details

Add N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (196 mg, 0.364 mmol) and 7M methanol solution of ammonia (8 ml, 56 mmol) into a 25 mL autoclave, heat to 90° C. and react for 24 h; when the TLC shows the raw material is completely reacted, cool the above reaction system to room temperature, filter to get N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (i.e. Dabrafenib). 1H-NMR (400 MHz, DMSO-d6) δppm 10.83 (s, 1H), 7.93 (d, J=5.2 Hz, 1H), 7.55-7.70 (m, 1H), 7.35-7.43 (m, 1H), 7.31 (t, J=6.3 Hz, 1H), 7.14-7.27 (m, 3H), 6.70 (s, 2H), 5.79 (d, J=5.13 Hz, 1H), 1.35 (s, 9H).
Quantity
8 mL
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raw material
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Citations

For This Compound
32,500
Citations
GV Long, D Stroyakovskiy, H Gogas, E Levchenko… - The Lancet, 2015 - thelancet.com
… were randomly assigned to receive dabrafenib and trametinib (n=211) or dabrafenib only (n=… the dabrafenib and trametinib group versus 18·7 months (15·2–23·7) in the dabrafenib only …
Number of citations: 470 www.thelancet.com
A Hauschild, JJ Grob, LV Demidov, T Jouary… - The Lancet, 2012 - thelancet.com
… We studied the efficacy of dabrafenib in patients with BRAF … dabrafenib and in 26 (44%) of the 59 patients who received dacarbazine. The most common adverse events with dabrafenib …
Number of citations: 393 www.thelancet.com
AD Ballantyne, KP Garnock-Jones - Drugs, 2013 - Springer
… Dabrafenib is intended to treat the patient population with a BRAF V600E/K mutation. GlaxoSmithKline’s dabrafenib … the milestones in the development of dabrafenib leading to this first …
Number of citations: 166 link.springer.com
AM Menzies, GV Long, R Murali - Drug design, development and …, 2012 - Taylor & Francis
… I study showed dabrafenib to be safe and tolerable, showed that dabrafenib demonstrated activity in BRAF V600E and BRAF V600K melanoma, and showed that dabrafenib was the …
Number of citations: 174 www.tandfonline.com
C Robert, B Karaszewska, J Schachter… - … England Journal of …, 2015 - Mass Medical Soc
… The BRAF inhibitors vemurafenib and dabrafenib have shown efficacy as monotherapies in … Combining dabrafenib and the MEK inhibitor trametinib, as compared with dabrafenib alone…
Number of citations: 766 www.nejm.org
D Planchard, TM Kim, J Mazieres, E Quoix… - The Lancet …, 2016 - thelancet.com
… Dabrafenib showed clinical activity in BRAF V600E -positive NSCLC. Our findings suggest that dabrafenib … We aimed to investigate the clinical activity and safety of dabrafenib for the …
Number of citations: 444 www.thelancet.com
C Robert, JJ Grob, D Stroyakovskiy… - … England Journal of …, 2019 - Mass Medical Soc
… the efficacy and safety of dabrafenib plus trametinib, as … of patients treated with dabrafenib plus trametinib in the … of patients treated with dabrafenib plus trametinib in the COMBI-…
Number of citations: 058 www.nejm.org
GS Falchook, GV Long, R Kurzrock, KB Kim… - The Lancet, 2012 - thelancet.com
Background Dabrafenib is an inhibitor of BRAF kinase that is selective for mutant BRAF. We aimed to assess its safety and tolerability and to establish a recommended phase 2 dose in …
Number of citations: 967 www.thelancet.com
AM Menzies, GV Long - Clinical Cancer Research, 2014 - AACR
… United States (BRAF V600E for dabrafenib, BRAF V600E/K … dabrafenib and trametinib was approved for BRAF V600E/K melanoma. This review outlines the development of dabrafenib …
Number of citations: 188 aacrjournals.org
GV Long, A Hauschild, M Santinami… - … England Journal of …, 2017 - Mass Medical Soc
… dabrafenib plus the MEK inhibitor trametinib improved survival in patients with advanced melanoma with BRAF V600 mutations. We sought to determine whether adjuvant dabrafenib …
Number of citations: 400 www.nejm.org

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